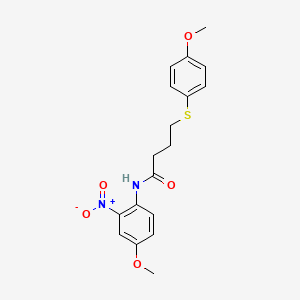

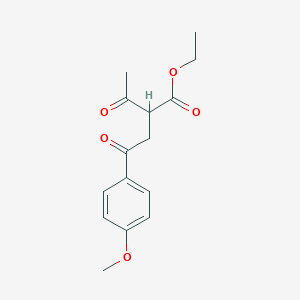

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide" is a chemical entity that appears to be related to a class of compounds that exhibit interesting chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper discusses a chemosensor with a methoxy and a thioether group, which is similar to the compound . The second paper describes the synthesis of a series of butanamide derivatives with methoxyphenyl and thioether components, indicating a potential relevance to the compound's synthesis and biological activity . The third paper involves the reaction of N-nitrosamides with a dithiodiphosphetane disulfide, which could be related to the nitro and amide functionalities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from organic acids and proceeding through esterification, hydrazide formation, and cyclization to form oxadiazole derivatives . The target compound may be synthesized through a similar pathway, involving the initial formation of an appropriate ester, followed by the introduction of the thioether and nitro groups, and finally coupling with an amide functionality. The use of reagents such as N,N-dimethylformamide (DMF) and sodium hydride (NaH) is common in such syntheses, as indicated in the second paper .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . These methods allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of methoxy, nitro, thioether, and amide groups would be expected to show characteristic signals in the spectroscopic data.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve its functional groups. The methoxy groups may be involved in electrophilic aromatic substitution reactions, while the nitro group could participate in reduction reactions to form amines. The thioether linkage might undergo oxidation to form sulfoxides or sulfones. The amide functionality could engage in hydrolysis under acidic or basic conditions to yield carboxylic acids and amines .

Physical and Chemical Properties Analysis

The physical properties of the compound, such as melting point, solubility, and crystallinity, would depend on the intermolecular interactions dictated by its functional groups. The chemical properties would include reactivity towards nucleophiles and electrophiles, stability under various conditions, and the potential for tautomerism. The compound's biological activity, as seen in the second paper, could be assessed through bioassays, such as the inhibition of lipoxygenase enzymes, indicating potential pharmacological applications .

Aplicaciones Científicas De Investigación

Quantum Chemical Studies

- Structural Parameters and Molecular Properties : The pigment P.Y.74, structurally related to the compound , has been extensively studied for its structural parameters and molecular properties using quantum calculations. This pigment shows significant stability in its trans-trans structure and has notable HOMO-LUMO energy gaps, which are critical for its applications in the paint industry (Nghia et al., 2021).

Pharmacological Research

- Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways : A butanamide derivative, S 19812, has been identified as a dual inhibitor of both cyclooxygenase and lipoxygenase pathways. This compound, although not the exact chemical , shares a similar structural motif and demonstrates significant potential in pain and inflammation models (Tordjman et al., 2003).

Synthesis of Derivatives

- Synthesis of Lipoxygenase Inhibitors : Research has been conducted on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives. These compounds demonstrate good activity as lipoxygenase inhibitors, indicating potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

Cytotoxicity Studies

- In Vitro Cytotoxicity of Thiocarbamide Derivatives : Various biologically active N, N′-disubstituted thiocarbamide compounds have been synthesized and tested for their cytotoxicity against multiple human cancer cell lines. These studies highlight the potential of similar compounds in cancer treatment (Pandey et al., 2019).

Antimicrobial and Anticancer Properties

- Antimicrobial, Anticancer, and Antileishmanial Activities : The synthesized compound N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide demonstrated significant antimicrobial and anticancer activities. It also showed promising results in antileishmanial assays and interaction with SS-DNA, indicating its potential in various therapeutic applications (Sirajuddin et al., 2015).

Kinetics and Mechanism Studies

- Formation and Decomposition in Basic Medium : Studies have been conducted on the chemical behavior of 4-chloro-N-phenylbutanamides, which are structurally related to the compound . These studies provide insights into the kinetics and mechanisms of formation and decomposition of such compounds, which are relevant for understanding their potential applications (Sedlák et al., 2002).

Zinc(II) Carboxylate Complexes

- Synthesis and Biological Evaluation : Zinc(II) carboxylate complexes based on similar butanamide derivatives have been synthesized and characterized. These complexes demonstrate intercalative DNA interaction and possess significant antimicrobial and anti-leishmanial activities (Khan et al., 2021).

Propiedades

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-13-5-8-15(9-6-13)26-11-3-4-18(21)19-16-10-7-14(25-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIAFDTRLSKCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)

![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B3017055.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)